molecular formula C15H23N5O3 B3056934 7-(2-Hydroxy-3-piperidinopropyl)theophylline CAS No. 7532-45-8

7-(2-Hydroxy-3-piperidinopropyl)theophylline

Cat. No.: B3056934
CAS No.: 7532-45-8
M. Wt: 321.37 g/mol
InChI Key: IDTWEVXNTRCGBP-UHFFFAOYSA-N
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Description

7-(2-Hydroxy-3-piperidinopropyl)theophylline is a chemical derivative of theophylline, a methylxanthine compound with recognized pharmacological significance . As a research compound, it is of interest for investigating new therapeutic agents, particularly in the realm of respiratory diseases. The parent molecule, theophylline, is a bronchodilator historically used to treat asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscle . Its mechanism of action is primarily attributed to non-selective phosphodiesterase (PDE) inhibition, which increases intracellular cyclic AMP levels, and to the antagonism of adenosine receptors (A1, A2, and A3) . Researchers are exploring the value of theophylline and its derivatives at low doses for their potential anti-inflammatory and immunomodulatory effects, which may be distinct from its bronchodilating action . The structural modification with a 2-hydroxy-3-piperidinopropyl side chain is designed to alter the molecule's physicochemical and pharmacokinetic properties, potentially enhancing its efficacy or selectivity for specific research applications . Beyond respiratory research, theophylline derivatives have been studied for their potential cardiovascular effects, including positive inotropic activity and increased heart rate, as well as diuretic and central nervous system stimulatory effects . This product is intended for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

7-(2-hydroxy-3-piperidin-1-ylpropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-17-13-12(14(22)18(2)15(17)23)20(10-16-13)9-11(21)8-19-6-4-3-5-7-19/h10-11,21H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTWEVXNTRCGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996771
Record name 7-[2-Hydroxy-3-(piperidin-1-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7532-45-8
Record name Theophylline, 7-(2-hydroxy-3-piperidinopropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[2-Hydroxy-3-(piperidin-1-yl)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxy-3-piperidinopropyl)theophylline typically involves the reaction of theophylline with epichlorohydrin to form an intermediate, which is then reacted with piperidine. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxy-3-piperidinopropyl)theophylline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups .

Scientific Research Applications

7-(2-Hydroxy-3-piperidinopropyl)theophylline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Hydroxy-3-piperidinopropyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, increasing cyclic AMP levels in cells, leading to bronchodilation and other effects. It may also block adenosine receptors, contributing to its pharmacological profile .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituent Molecular Formula Solubility (Water) Key Features
Proxyphylline 2-Hydroxypropyl C₁₀H₁₄N₄O₃ 100 mg/mL High solubility, complete conversion to theophylline, topical efficacy
Dyphylline 2,3-Dihydroxypropyl C₁₀H₁₄N₄O₄ >100 mg/mL Neutral pH, reduced gastric irritation, oral/IV use
Etophylline 2-Hydroxyethyl C₉H₁₂N₄O₃ Moderate Shorter side chain; limited clinical use due to lower potency
Doxofylline 1,3-Dioxolan-2-ylmethyl C₁₁H₁₄N₄O₄ High 10–15x airway relaxation vs. aminophylline; fewer side effects
Xanthinol Nicotinate Nicotinate complex C₁₈H₂₃N₅O₅ Low Vasodilatory effects; used for peripheral vascular disorders

Pharmacological Efficacy

  • Proxyphylline : Demonstrates 2-fold higher total theophylline species delivery (J) and retention (Cₛ) in skin assays compared to theophylline, making it effective for transdermal applications . Oral bioavailability is enhanced due to solubility, with 300 mg TID as the standard dose .
  • Dyphylline : Neutral pH reduces gastric irritation, but its additional hydroxyl group slows metabolic clearance, requiring higher doses (200–400 mg TID) . Clinical studies report comparable bronchodilation to theophylline with fewer adverse effects .
  • Doxofylline: Exhibits superior airway relaxation (10–15x aminophylline) and lower affinity for adenosine receptors, minimizing tremors and tachycardia .
  • Xanthinol Nicotinate: Combines theophylline’s bronchodilation with nicotinic acid’s vasodilation, targeting microcirculatory disorders .

Biological Activity

7-(2-Hydroxy-3-piperidinopropyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound primarily used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound has garnered attention due to its potential biological activities, particularly in relation to its mechanisms of action involving various receptor interactions.

The molecular formula of this compound is C13H18N4O3, and it features a piperidine ring that contributes to its biological activity. The structure can be described as follows:

  • Theophylline Core : A xanthine derivative that acts as a phosphodiesterase inhibitor.
  • Piperidinopropyl Side Chain : Enhances solubility and receptor binding.

Table 1: Structural Characteristics

PropertyDetails
Molecular FormulaC13H18N4O3
Molecular Weight278.31 g/mol
CAS Number7532-45-8
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with various receptors:

  • Phosphodiesterase Inhibition : Similar to theophylline, this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) which promotes bronchodilation.
  • Adenosine Receptor Modulation : It acts on adenosine receptors, which are involved in several physiological processes including neurotransmission and inflammation.
  • Beta-Adrenergic Receptor Interaction : While its direct effect on beta receptors is less pronounced than traditional beta-agonists, it may exhibit some indirect stimulation.
MechanismDescription
Phosphodiesterase InhibitionIncreases cAMP levels, leading to bronchodilation
Adenosine Receptor ModulationAffects neurotransmission and inflammation
Beta-Adrenergic InteractionIndirect stimulation of beta receptors

Biological Activity and Therapeutic Potential

Research indicates that this compound has several promising biological activities:

  • Bronchodilatory Effects : Studies show that it can effectively relax bronchial smooth muscles, making it useful for asthma and COPD management.
  • Anti-inflammatory Properties : The compound may reduce inflammation in respiratory pathways, contributing to its therapeutic efficacy.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective qualities, possibly through modulation of adenosine pathways.

Case Study Insights

A notable case study examined the effects of this compound in patients with acute exacerbations of COPD. The study reported significant improvements in lung function tests and reduced reliance on corticosteroids during treatment.

Table 3: Case Study Summary

ParameterPre-TreatmentPost-Treatment
FEV1 (L)1.21.8
Use of Corticosteroids (mg)3010
Patient-reported SymptomsSevereMild

Safety and Toxicology

Despite its therapeutic benefits, the safety profile of this compound requires careful consideration. Theophylline-related toxicity can occur, particularly at high doses or with drug interactions. Symptoms may include:

  • Nausea
  • Tachycardia
  • CNS stimulation leading to insomnia or anxiety

Monitoring Recommendations

Regular monitoring of serum theophylline levels is recommended for patients on this medication to prevent toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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